molecular formula C11H12Cl2N2 B11784869 (S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride

(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride

Cat. No.: B11784869
M. Wt: 243.13 g/mol
InChI Key: VGOQCTXQRKJEHC-SBSPUUFOSA-N
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Description

(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride is a chemical compound that features a pyrrolidine ring attached to a benzonitrile moiety with a chlorine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the benzonitrile core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives . The reaction conditions often involve the use of specific oxidants and additives to achieve the desired selectivity.

Industrial Production Methods

Industrial production of this compound may utilize microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency . This method allows for rapid and efficient synthesis, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the nitrile group or other substituents.

    Substitution: The chlorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and benzonitrile moiety may interact with enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride is unique due to the specific combination of the pyrrolidine ring and the chlorine-substituted benzonitrile core. This combination imparts distinct chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C11H12Cl2N2

Molecular Weight

243.13 g/mol

IUPAC Name

3-chloro-5-[(3S)-pyrrolidin-3-yl]benzonitrile;hydrochloride

InChI

InChI=1S/C11H11ClN2.ClH/c12-11-4-8(6-13)3-10(5-11)9-1-2-14-7-9;/h3-5,9,14H,1-2,7H2;1H/t9-;/m1./s1

InChI Key

VGOQCTXQRKJEHC-SBSPUUFOSA-N

Isomeric SMILES

C1CNC[C@@H]1C2=CC(=CC(=C2)C#N)Cl.Cl

Canonical SMILES

C1CNCC1C2=CC(=CC(=C2)C#N)Cl.Cl

Origin of Product

United States

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